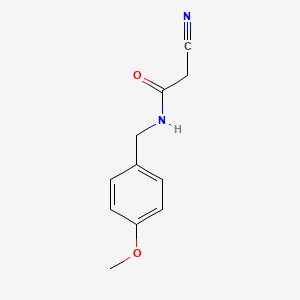

2-cyano-N-(4-methoxybenzyl)acetamide

Description

BenchChem offers high-quality 2-cyano-N-(4-methoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-N-(4-methoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-[(4-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-15-10-4-2-9(3-5-10)8-13-11(14)6-7-12/h2-5H,6,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEXVFFBZBDCNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351094 | |

| Record name | 2-cyano-N-(4-methoxybenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288154-72-3 | |

| Record name | 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288154-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyano-N-(4-methoxybenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-cyano-N-(4-methoxybenzyl)acetamide" chemical properties

An In-depth Technical Guide to 2-cyano-N-(4-methoxybenzyl)acetamide

Introduction

2-cyano-N-(4-methoxybenzyl)acetamide is a versatile bifunctional molecule that serves as a valuable building block in modern synthetic chemistry. Its structure, incorporating an activated methylene group, a nitrile, an amide, and a methoxybenzyl moiety, offers multiple reaction sites for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and reactivity, with a focus on its potential applications in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers looking to leverage this compound in their synthetic endeavors.

Molecular Identification and Physicochemical Profile

Accurate identification and understanding of the basic physical properties are prerequisites for any laboratory work.

Chemical Identifiers

The compound is uniquely identified by the following standard chemical descriptors.

| Identifier | Value |

| IUPAC Name | 2-cyano-N-(4-methoxybenzyl)acetamide |

| CAS Number | 288154-72-3[1][2][3][4] |

| Molecular Formula | C₁₁H₁₂N₂O₂[1][2] |

| Molecular Weight | 204.23 g/mol [1][2] |

| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)CC#N |

| InChI Key | UWHCKHXDGTURSL-UHFFFAOYSA-N |

Physicochemical Properties

The physical properties dictate the handling, storage, and reaction conditions for this compound.

| Property | Value/Description |

| Appearance | White to off-white crystalline solid. |

| Melting Point | Not reported in provided search results. Typically, similar compounds are crystalline solids with melting points above 100 °C. |

| Boiling Point | Expected to decompose upon heating before boiling at atmospheric pressure. |

| Solubility | Generally soluble in polar organic solvents such as DMSO, DMF, acetone, and alcohols. Limited solubility in water and nonpolar solvents like hexanes. |

| Storage | Store at room temperature in a dry, well-sealed container.[1] |

Synthesis and Mechanistic Considerations

The synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide is typically accomplished via a straightforward amidation reaction. Understanding the workflow and underlying mechanism is key to optimizing yield and purity.

Synthetic Workflow

The most common laboratory-scale synthesis involves the condensation of an activated cyanoacetic acid derivative, such as an ester, with 4-methoxybenzylamine. This approach is efficient and utilizes readily available starting materials.

Caption: General Synthetic Pathway.

Detailed Experimental Protocol

This protocol provides a self-validating workflow for the synthesis and purification of the title compound.

Objective: To synthesize and purify 2-cyano-N-(4-methoxybenzyl)acetamide.

Materials:

-

Ethyl cyanoacetate (1.0 eq)

-

4-Methoxybenzylamine (1.0 eq)

-

Toluene or Xylene (Anhydrous)

-

Hexanes

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Rotary evaporator

-

Buchner funnel and filtration apparatus

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 4-methoxybenzylamine (1.0 eq) and ethyl cyanoacetate (1.0 eq).

-

Solvent Addition: Add a suitable volume of anhydrous toluene to dissolve the reactants (approx. 2-3 mL per mmol of amine).

-

Heating: Heat the mixture to reflux (approx. 110-140 °C depending on solvent choice) with vigorous stirring. The removal of the ethanol byproduct drives the reaction to completion.

-

Expertise Note: Using a Dean-Stark trap is an alternative method to effectively remove ethanol and improve reaction kinetics, though simple reflux is often sufficient.

-

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is consumed (typically 4-12 hours).

-

Workup: Allow the reaction to cool to room temperature. The product may precipitate directly. If not, reduce the solvent volume using a rotary evaporator until a precipitate forms.

-

Isolation: Cool the resulting slurry in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with a small amount of cold hexanes to remove nonpolar impurities. For higher purity, the crude solid can be recrystallized from an appropriate solvent like ethanol or isopropanol.

-

Drying: Dry the purified white solid under vacuum to a constant weight.

Trustworthiness: The purity of the final product should be validated by measuring its melting point and acquiring spectroscopic data (NMR, IR) to confirm the absence of starting materials and byproducts.

Spectroscopic Elucidation

Structural confirmation relies on a combination of spectroscopic techniques. The following data are predicted based on the known structure.

Data Summary Table

| Technique | Key Features and Expected Values |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.22 (d, 2H, Ar-H), 6.88 (d, 2H, Ar-H), 6.5-7.0 (br s, 1H, NH), 4.38 (d, 2H, N-CH₂-Ar), 3.80 (s, 3H, OCH₃), 3.42 (s, 2H, CO-CH₂-CN) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 162.5 (C=O), 159.2 (Ar-C-O), 129.8 (Ar-CH), 129.0 (Ar-C), 114.8 (C≡N), 114.3 (Ar-CH), 55.3 (OCH₃), 43.5 (N-CH₂), 25.8 (CO-CH₂) |

| FT-IR (ATR, cm⁻¹) | ~3300 (N-H stretch), ~2950 (C-H stretch), ~2250 (C≡N stretch, sharp), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II) |

| Mass Spec (ESI+) | Expected [M+H]⁺: 205.0972; Expected [M+Na]⁺: 227.0791 |

Reactivity and Synthetic Utility

2-cyano-N-(4-methoxybenzyl)acetamide is a powerful intermediate due to its multiple reactive centers. Cyanoacetamide derivatives are well-established precursors for a vast array of heterocyclic compounds.[5]

Logical Reactivity Map

The molecule's reactivity is governed by its functional groups, primarily the activated methylene and the nitrile.

Caption: Major reactivity pathways for the title compound.

Applications in Drug Discovery

The cyanoacetamide core is a privileged scaffold in medicinal chemistry, frequently appearing in bioactive molecules. This compound is specifically listed as a building block for protein degraders, highlighting its relevance in cutting-edge therapeutic modalities.[1]

-

Heterocycle Synthesis: It is an ideal precursor for synthesizing substituted pyridones, pyrimidines, and thiophenes, which are core structures in many approved drugs.[5][6]

-

Bioisostere for Carboxylic Acids: The cyano group can act as a bioisosteric replacement for a carboxylic acid or other polar groups, which is a common strategy in drug design to improve cell permeability and metabolic stability.

-

Fragment-Based Drug Design (FBDD): The molecule can be used as a fragment for screening against biological targets. The N-(4-methoxybenzyl) group provides a vector for synthetic elaboration to optimize binding interactions.

Safety and Handling

Precautionary Measures:

-

Always handle this chemical in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Refer to the Safety Data Sheet (SDS) from the supplier for comprehensive toxicological information.

References

-

2-CYANO-N-(4-METHOXYBENZYL)ACETAMIDE, 25 mg. CP Lab Safety. [Link]

-

Cyanoacetamide derivatives reactivity. ResearchGate. [Link]

-

Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. [Link]

-

Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC, National Center for Biotechnology Information. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 2-Cyano-Acetamide | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Cyano-N-(4-methoxybenzyl)acetamide | CymitQuimica [cymitquimica.com]

- 4. 2-Cyano-N-(4-methoxybenzyl)acetamide | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 2-cyano-N-(4-methoxybenzyl)acetamide

Abstract: This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-cyano-N-(4-methoxybenzyl)acetamide, a molecule of interest as a building block in medicinal chemistry, particularly for protein degraders.[1] This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each analytical choice. We will navigate the process from establishing the molecular formula to the intricate mapping of the atomic framework, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a self-validating case for the molecule's definitive structure.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before delving into advanced spectroscopic methods, the cornerstone of any structural elucidation is the confirmation of the molecular formula.[2] For 2-cyano-N-(4-methoxybenzyl)acetamide, the established molecular formula is C₁₁H₁₂N₂O₂ .[1][3][4] This information is typically derived from high-resolution mass spectrometry (HRMS) or elemental analysis.

1.1. Index of Hydrogen Deficiency (IHD)

The IHD, or degree of unsaturation, is a critical first calculation that provides immediate insight into the number of rings and/or multiple bonds within a molecule.

The formula for IHD is: IHD = C - (H/2) - (X/2) + (N/2) + 1

Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₁₁H₁₂N₂O₂, the calculation is: IHD = 11 - (12/2) + (2/2) + 1 = 11 - 6 + 1 + 1 = 7

An IHD of 7 is a significant value, strongly suggesting the presence of an aromatic ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) plus three additional multiple bonds. This aligns with the expected structure containing a carbonyl group (C=O), a nitrile group (C≡N), and a benzene ring.

Workflow for Spectroscopic Structure Elucidation

The modern approach to structure elucidation is a synergistic process where different spectroscopic techniques provide complementary pieces of the puzzle.[5][6] The workflow is designed to logically deduce the structure, with each step validating the previous one.

Caption: Key fragmentation pathway in mass spectrometry.

The detection of a strong signal at m/z 121 is powerful evidence for the presence of the 4-methoxybenzyl group.

Experimental Protocol: LC-MS with ESI

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent mixture like methanol:water (1:1).

-

Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system with a C18 column to ensure sample purity prior to MS analysis.

-

Ionization: Introduce the eluent into the ESI source operating in positive ion mode. Set the capillary voltage (e.g., +3.5 kV) and drying gas temperature (e.g., 300 °C) to achieve optimal ionization.

-

Full Scan Analysis (MS1): Acquire a full scan spectrum (e.g., m/z 50-500) to identify the [M+H]⁺ ion.

-

Tandem MS Analysis (MS/MS): Isolate the [M+H]⁺ ion (m/z 205) in the quadrupole and subject it to fragmentation using a collision gas (e.g., argon). Scan the resulting product ions to generate the MS/MS spectrum and identify key fragments like m/z 121.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, allowing us to map the complete carbon-hydrogen framework of the molecule. We will analyze both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The ¹H NMR spectrum gives information on the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and their neighboring protons (multiplicity).

| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| a | -OCH₃ | ~3.80 | Singlet (s) | 3H | Protons of a methoxy group on an aromatic ring. |

| b, c | Aromatic C-H | ~7.25 and ~6.88 | Doublet (d) | 2H each | A para-substituted (AA'BB') system. Protons 'b' are ortho to the CH₂ and are deshielded relative to protons 'c', which are ortho to the electron-donating OCH₃ group. |

| d | -NH- | ~6.0 - 8.0 | Broad Triplet (br t) | 1H | The amide proton chemical shift is variable and often broad due to quadrupole broadening and exchange. It should couple to the adjacent CH₂ protons. [7] |

| e | -CH₂-NH | ~4.45 | Doublet (d) | 2H | A benzylic methylene group attached to nitrogen. Deshielded by the ring and the amide. Coupled to the NH proton. [8] |

| f | -CH₂-CN | ~3.45 | Singlet (s) | 2H | Methylene protons alpha to both a carbonyl and a nitrile group are deshielded. No adjacent protons to couple with. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum shows the number of unique carbon environments. Due to the symmetry of the para-substituted ring, we expect 9 distinct signals instead of 11.

| Assignment | Predicted δ (ppm) | Rationale |

| Amide C=O | ~165 | Carbonyl carbon of a secondary amide. |

| Aromatic C-O | ~159 | Aromatic carbon attached to the electron-donating methoxy group. |

| Aromatic C-H | ~130, ~114 | Two signals for the two pairs of equivalent aromatic C-H carbons. |

| Aromatic C-CH₂ | ~129 | Quaternary aromatic carbon attached to the benzyl methylene group. |

| Nitrile C≡N | ~115 | The carbon of the nitrile group. |

| Methoxy -OCH₃ | ~55 | The methyl carbon of the ether. |

| Benzyl -CH₂- | ~43 | The benzylic carbon attached to the nitrogen. |

| Cyano -CH₂- | ~25 | The methylene carbon adjacent to the nitrile and carbonyl groups. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Place the tube in the NMR spectrometer. Shim the magnetic field to achieve homogeneity. Acquire the ¹H spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent signal (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

-

Spectral Analysis: Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to assign the protons. Assign the ¹³C signals based on their chemical shifts and comparison with predicted values.

Conclusion: Integrated Structural Verification

The definitive structure of 2-cyano-N-(4-methoxybenzyl)acetamide is confirmed by the seamless integration of all spectroscopic data:

-

Mass Spectrometry validates the molecular formula C₁₁H₁₂N₂O₂ and the presence of a 4-methoxybenzyl moiety via the m/z 121 fragment.

-

Infrared Spectroscopy confirms the key functional groups: a secondary amide (N-H stretch, Amide I band), a nitrile (C≡N stretch), and an aromatic ring .

-

¹H and ¹³C NMR Spectroscopy provide the final, unambiguous map. The spectra reveal a para-substituted benzene ring , a methoxy group , a benzyl methylene group coupled to an amide proton , and an isolated methylene group adjacent to the nitrile. The number of signals, their chemical shifts, integrations, and coupling patterns are all in perfect agreement with the proposed structure.

This methodical, multi-faceted approach ensures a high degree of confidence and serves as a robust model for the structural elucidation of novel organic compounds in a research and development setting.

References

-

CP Lab Safety. (n.d.). 2-CYANO-N-(4-METHOXYBENZYL)ACETAMIDE, 25 mg. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2-Cyano-N-(4-methoxybenzyl)acetamide. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 2-Cyano-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of N-benzylacetamide. Retrieved from [Link]

-

TMP Chem. (2023, June 9). Structure Elucidation of Organic Compounds. YouTube. Retrieved from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Absorption Table. Retrieved from [Link]

-

CONICET. (n.d.). Identification of N-benzylacetamide as a major component of human plasmatic metabolic profiling of benznidazole. Retrieved from [Link]

-

University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. youtube.com [youtube.com]

- 3. 2-Cyano-N-(4-methoxybenzyl)acetamide - Amerigo Scientific [amerigoscientific.com]

- 4. 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide | C11H12N2O2 | CID 690675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. jchps.com [jchps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-cyano-N-(4-methoxybenzyl)acetamide (CAS: 288154-72-3): A Potential Building Block in Targeted Protein Degradation

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-cyano-N-(4-methoxybenzyl)acetamide, a commercially available chemical compound. While direct literature on the specific applications of this molecule is nascent, its structural features strongly suggest its potential utility as a versatile building block in the rapidly evolving field of targeted protein degradation (TPD). This document will delve into the theoretical framework behind this potential application, offering insights for researchers, chemists, and drug development professionals.

Introduction to Targeted Protein Degradation

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, TPD aims to completely remove the protein from the cellular environment. This is achieved through the use of heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs).

A PROTAC is a chimeric molecule composed of three key components[3][4]:

-

A "warhead": This ligand binds to the target protein of interest (POI).

-

An E3 ligase ligand: This moiety recruits a specific E3 ubiquitin ligase.

-

A linker: This chemical tether connects the warhead and the E3 ligase ligand.

The PROTAC molecule acts as a molecular bridge, bringing the POI into close proximity with the E3 ligase.[4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[5]

Diagram of the PROTAC Mechanism of Action

Caption: Workflow of PROTAC-mediated protein degradation.

Physicochemical Properties of 2-cyano-N-(4-methoxybenzyl)acetamide

A thorough understanding of the physicochemical properties of a building block is crucial for its effective incorporation into a larger molecule.

| Property | Value | Source |

| CAS Number | 288154-72-3 | [6] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [6] |

| Molecular Weight | 204.23 g/mol | [6] |

| IUPAC Name | 2-cyano-N-[(4-methoxyphenyl)methyl]acetamide | N/A |

| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)CC#N | N/A |

Potential Roles of 2-cyano-N-(4-methoxybenzyl)acetamide in PROTAC Synthesis

The structure of 2-cyano-N-(4-methoxybenzyl)acetamide suggests its potential as a versatile building block, primarily within the linker component of a PROTAC.

As a Linker Precursor

The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).[7] The N-(4-methoxybenzyl)acetamide moiety of the topic compound presents several strategic advantages for linker synthesis:

-

Functional Handles: The secondary amide and the cyano group can be chemically modified to introduce attachment points for both the warhead and the E3 ligase ligand.

-

Tunable Length and Rigidity: The core structure can be extended or modified to achieve the optimal linker length and rigidity for a specific target.

-

Modulation of Physicochemical Properties: The methoxybenzyl group can influence the solubility and cell permeability of the final PROTAC molecule.

Hypothetical Synthetic Elaboration

The cyano group can be reduced to a primary amine, providing a nucleophilic handle for conjugation. The amide bond can be hydrolyzed to yield (4-methoxyphenyl)methanamine and cyanoacetic acid, both of which can be further functionalized.

Diagram of Potential Synthetic Routes

Caption: Potential synthetic modifications of the topic compound.

Experimental Protocols for PROTAC Development

The successful development of a PROTAC requires a series of well-defined experimental workflows. The following are generalized protocols that would be applicable to a PROTAC synthesized using 2-cyano-N-(4-methoxybenzyl)acetamide as a building block.

Synthesis and Characterization

Objective: To synthesize a PROTAC molecule by conjugating a warhead and an E3 ligase ligand to a linker derived from 2-cyano-N-(4-methoxybenzyl)acetamide.

Step-by-Step Methodology:

-

Linker Synthesis: Modify 2-cyano-N-(4-methoxybenzyl)acetamide to introduce orthogonal functional groups for sequential conjugation. This may involve protection/deprotection steps.

-

First Conjugation: React the functionalized linker with either the warhead or the E3 ligase ligand under appropriate coupling conditions (e.g., amide bond formation, click chemistry).

-

Purification: Purify the intermediate product using column chromatography or preparative HPLC.

-

Second Conjugation: React the purified intermediate with the remaining component (warhead or E3 ligase ligand).

-

Final Purification: Purify the final PROTAC molecule using preparative HPLC.

-

Characterization: Confirm the structure and purity of the final PROTAC using LC-MS, ¹H NMR, and ¹³C NMR.

In Vitro Evaluation of PROTAC Activity

Objective: To assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Step-by-Step Methodology:

-

Cell Culture: Culture a cell line that endogenously expresses the target protein of interest.

-

PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC for a defined period (e.g., 24, 48, 72 hours). Include appropriate controls (e.g., vehicle, warhead alone, E3 ligase ligand alone).

-

Cell Lysis: Harvest the cells and prepare protein lysates.

-

Western Blotting: Perform Western blot analysis to determine the levels of the target protein. Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Quantification: Quantify the protein bands to determine the extent of degradation at each PROTAC concentration.

-

DC₅₀ Determination: Calculate the DC₅₀ value, which is the concentration of the PROTAC required to induce 50% degradation of the target protein.

Conclusion and Future Perspectives

While 2-cyano-N-(4-methoxybenzyl)acetamide is yet to be prominently featured in the targeted protein degradation literature, its chemical structure holds significant promise for its application as a versatile building block. Its potential for facile chemical modification into linker moieties with tunable properties makes it an attractive starting material for the synthesis of novel PROTACs. Further research is warranted to explore the full potential of this compound in the design and development of next-generation protein degraders. As the field of targeted protein degradation continues to expand, the demand for novel and versatile chemical building blocks will undoubtedly increase, positioning compounds like 2-cyano-N-(4-methoxybenzyl)acetamide as valuable tools for drug discovery.

References

-

2-Cyano-N-(4-methoxybenzyl)acetamide | C11H12N2O2 | CID 690675 - PubChem. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

- HETEROCYCLIC DEGRONIMERS FOR TARGET PROTEIN DEGRADATION - European Patent Office - EP 3454856 B1 - Googleapis.com. (2017, May 10). European Patent Office.

- WO2019099868A2 - Degraders and degrons for targeted protein degradation. (n.d.). Google Patents.

- WO2017030814A1 - Compounds and methods for the targeted degradation of bromodomain-containing proteins - Google Patents. (n.d.). Google Patents.

-

Methods to induce targeted protein degradation through bifunctional molecules - Patent US-10125114-B2 - PubChem. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Recent advances in targeted protein degraders as potential therapeutic agents - PMC. (2023, February 15). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - PMC - NIH. (2021, March 19). PubMed Central. Retrieved January 16, 2026, from [Link]

-

An Update on Clinically Advanced PROTAC Degraders and Their Synthesis - PMC. (2025, December 22). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - NIH. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Proteolysis targeting chimeras (PROTACs) come of age: Entering the third decade of targeted protein degradation - ResearchGate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC - PubMed Central - NIH. (2022, April 11). PubMed Central. Retrieved January 16, 2026, from [Link]

-

PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation | Request PDF - ResearchGate. (2025, August 8). ResearchGate. Retrieved January 16, 2026, from [Link]

-

The emerging promise of targeted protein degraders in CLL and other hematological malignancies | VJHemOnc. (2025, September 13). VJHemOnc. Retrieved January 16, 2026, from [Link]

-

Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC - PubMed Central. (2025, October 4). PubMed Central. Retrieved January 16, 2026, from [Link]

-

How PROTAC Degraders Work: Molecular Recognition and Design Principles. (n.d.). FASEB. Retrieved January 16, 2026, from [Link]

-

From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PubMed Central. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Targeted Protein Degraders - NJ Bio, Inc. (2025, December 4). NJ Bio, Inc. Retrieved January 16, 2026, from [Link]

-

Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles - PubMed Central. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Translational PK–PD for targeted protein degradation. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

Sources

- 1. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. njbio.com [njbio.com]

- 3. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]

- 4. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 6. WO2024057021A1 - Compounds for targeted protein degradation - Google Patents [patents.google.com]

- 7. chempep.com [chempep.com]

"2-cyano-N-(4-methoxybenzyl)acetamide" molecular weight

An In-depth Technical Guide to 2-cyano-N-(4-methoxybenzyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of 2-cyano-N-(4-methoxybenzyl)acetamide, detailing its physicochemical properties, a robust synthesis protocol with mechanistic insights, and its critical application as a structural component in modern drug discovery, particularly in the field of targeted protein degradation.

Executive Summary

2-cyano-N-(4-methoxybenzyl)acetamide is a bifunctional organic compound with a molecular weight of 204.23 g/mol .[1][2][3][4][5] Its structure incorporates a reactive cyanoacetamide moiety and a versatile 4-methoxybenzyl group, making it a valuable building block in medicinal chemistry. This guide elucidates its core properties, provides a detailed and validated synthetic methodology, and explores its primary application as a foundational scaffold in the development of novel therapeutics, such as protein degraders.[2][5]

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development. 2-cyano-N-(4-methoxybenzyl)acetamide is typically supplied as a white to off-white solid and is stable under standard room temperature storage conditions.[3][5]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [1][2][3][4] |

| Molecular Weight | 204.23 g/mol | [1][2][3][4] |

| CAS Number | 288154-72-3 | [1][2][3] |

| Appearance | White to off-white solid | [3] |

| Predicted Boiling Point | 459.7 ± 35.0 °C | [3] |

| Predicted Density | 1.143 ± 0.06 g/cm³ | [3] |

| Storage Conditions | Room temperature, in a dry, well-ventilated area | [2][3][5] |

Molecular Structure Visualization

The structure consists of a central acetamide linkage, substituted with a cyano group on the acetyl methyl carbon and a 4-methoxybenzyl group on the amide nitrogen.

Caption: Molecular structure of 2-cyano-N-(4-methoxybenzyl)acetamide.

Synthesis Protocol and Mechanistic Rationale

The synthesis of N-substituted amides is a cornerstone of organic chemistry. The following protocol is a robust and logical approach for the preparation of 2-cyano-N-(4-methoxybenzyl)acetamide, designed for high yield and purity.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the synthesis design by disconnecting the target molecule into readily available starting materials. The most logical disconnection is at the amide bond, as its formation is typically reliable and high-yielding. This breaks the molecule down into 4-methoxybenzylamine and a cyanoacetic acid derivative.

Caption: Retrosynthetic pathway for the target molecule.

Experimental Synthesis Workflow

This protocol describes the acylation of 4-methoxybenzylamine with ethyl cyanoacetate. The reaction proceeds via a nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of ethanol.

Materials:

-

4-methoxybenzylamine

-

Ethyl cyanoacetate

-

Toluene (or other high-boiling, non-reactive solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxybenzylamine (1.0 eq) and ethyl cyanoacetate (1.1 eq). Add toluene to dissolve the reagents (approx. 5 mL per gram of amine).

-

Rationale: Using a slight excess of the acylating agent ensures the complete consumption of the more valuable amine starting material. Toluene serves as a solvent to facilitate mixing and heat transfer.

-

-

Thermal Reaction: Heat the mixture to reflux (approx. 110-120°C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: The elevated temperature provides the necessary activation energy for the nucleophilic acyl substitution and helps drive the reaction forward by removing the ethanol byproduct through distillation.

-

-

Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel. Wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ solution (to remove any acidic impurities), and brine.

-

Rationale: This aqueous workup is a critical purification step. The acid wash protonates the basic starting amine, making it water-soluble and easily removed. The bicarbonate wash neutralizes any residual acid.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Removing all water is essential before final purification to prevent contamination of the final product.

-

-

Purification (Self-Validation): The resulting crude solid should be purified by recrystallization from an ethyl acetate/hexanes solvent system.

-

Rationale: Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a minimum amount of hot ethyl acetate (a good solvent) and hexanes (a poor solvent) is added until turbidity is observed. Upon slow cooling, pure crystals of the target compound will form, leaving impurities in the solution.

-

-

Characterization (Trustworthiness): Confirm the identity and purity of the white, crystalline product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point analysis. The expected molecular ion peak in MS would be [M+H]⁺ at m/z 205.23.

Applications in Drug Development

The true value of 2-cyano-N-(4-methoxybenzyl)acetamide lies in its utility as a versatile building block for more complex molecules, particularly in the innovative field of targeted protein degradation.

Role as a Protein Degrader Building Block

This compound is classified as a "Protein Degrader Building Block".[2][5] This signifies its use in the synthesis of molecules like PROTACs (Proteolysis-Targeting Chimeras). A PROTAC is a heterobifunctional molecule designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The 2-cyano-N-(4-methoxybenzyl)acetamide structure offers two key points for chemical elaboration:

-

The Cyanoacetamide Moiety: Can act as a reactive handle or be incorporated into a linker structure that connects the two ends of a PROTAC.

-

The 4-Methoxybenzyl Group: Can be further functionalized or serve as a stable scaffold element within the linker.

Caption: Conceptual role of the compound in a PROTAC scaffold.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling any chemical reagent. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related structures and GHS classifications provide a strong basis for safe handling procedures.[4][6]

Hazard Profile (Based on GHS Classifications): [4]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

| Precautionary Measure | Protocol |

| Engineering Controls | Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible. |

| Personal Protective Equipment (PPE) | - Eye/Face: Wear chemical safety goggles or a face shield. - Gloves: Wear nitrile or other chemically resistant gloves. - Clothing: Wear a standard laboratory coat. |

| Handling | Avoid generating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][6] |

Conclusion

2-cyano-N-(4-methoxybenzyl)acetamide is more than a simple organic compound; it is an enabling tool for advanced drug discovery. With a well-defined molecular weight of 204.23 g/mol and understood physicochemical properties, it can be reliably synthesized and purified in the laboratory.[1][4] Its primary significance is its role as a versatile building block, empowering medicinal chemists to construct sophisticated molecules for targeted protein degradation and other therapeutic applications. Proper adherence to the synthesis and safety protocols outlined in this guide will ensure its effective and safe use in the research environment.

References

-

2-Cyano-N-(4-methoxybenzyl)acetamide. Amerigo Scientific. [Link]

-

2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide | C11H12N2O2 | CID 690675. PubChem, National Center for Biotechnology Information. [Link]

-

2-CYANO-N-(4-METHOXYBENZYL)ACETAMIDE, 25 mg. CP Lab Safety. [Link]

Sources

- 1. 2-Cyano-N-(4-methoxybenzyl)acetamide - Amerigo Scientific [amerigoscientific.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 2-Cyano-N-(4-methoxybenzyl)acetamide | 288154-72-3 [amp.chemicalbook.com]

- 4. 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide | C11H12N2O2 | CID 690675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide

This guide provides a comprehensive overview of the synthetic pathway for 2-cyano-N-(4-methoxybenzyl)acetamide, a valuable building block in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, offers a detailed experimental protocol, and discusses the critical aspects of reaction optimization and product validation.

Introduction: The Significance of the Cyanoacetamide Moiety

Cyanoacetamide derivatives are a class of organic compounds characterized by a reactive methylene group positioned between a nitrile and an amide functionality. This unique structural feature makes them highly versatile precursors for the synthesis of a wide range of heterocyclic compounds, which are prevalent in many biologically active molecules. The title compound, 2-cyano-N-(4-methoxybenzyl)acetamide, incorporates the pharmacophoric 4-methoxybenzyl group, suggesting its potential utility in the development of novel therapeutic agents.

The Primary Synthetic Pathway: Amidation of Ethyl Cyanoacetate

The most direct and industrially scalable route to 2-cyano-N-(4-methoxybenzyl)acetamide is the amidation of an alkyl cyanoacetate, typically ethyl cyanoacetate, with 4-methoxybenzylamine. This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 4-methoxybenzylamine attacks the carbonyl carbon of ethyl cyanoacetate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide ion (a good leaving group) to form the stable amide product. The reaction is typically driven to completion by the removal of the ethanol byproduct or by using an excess of the amine.

dot

Caption: Nucleophilic addition-elimination mechanism for the synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide.

Alternative Synthetic Approaches

While the direct amidation of ethyl cyanoacetate is the most common method, other strategies can be employed:

-

From Cyanoacetic Acid: Direct condensation of cyanoacetic acid with 4-methoxybenzylamine using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a viable, albeit often more expensive, alternative.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction between ethyl cyanoacetate and amines, often leading to higher yields in shorter reaction times. A study on the synthesis of the closely related 2-cyano-N-(4-methoxyphenyl)acetamide from p-anisidine and ethyl cyanoacetate reported a 90% yield using microwave irradiation in trichlorobenzene[1].

Detailed Experimental Protocol

This protocol is a robust and reproducible method for the synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide, adapted from established procedures for similar N-substituted cyanoacetamides.

Materials and Equipment:

-

Ethyl cyanoacetate

-

4-Methoxybenzylamine

-

Toluene (or other suitable high-boiling solvent)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard laboratory glassware

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine equimolar amounts of ethyl cyanoacetate and 4-methoxybenzylamine in a minimal amount of toluene to form a stirrable slurry.

-

Heating: Heat the reaction mixture to reflux (approximately 110-120 °C for toluene) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Time: Maintain the reflux for 4-8 hours. The reaction time may vary depending on the scale and specific conditions. A patent for a similar reaction with m-anisidine suggests a reaction time of 4-8 hours at temperatures ranging from 120-200°C[2].

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out upon cooling. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization. A mixture of ethanol and water is often a suitable solvent system. Dissolve the crude solid in a minimal amount of hot ethanol and slowly add water until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum to a constant weight.

Quantitative Data Summary:

| Parameter | Value/Range | Reference |

| Reactant Mole Ratio | 1:1 (Ethyl cyanoacetate:4-Methoxybenzylamine) | General Amidation Principles |

| Reaction Temperature | 110-200 °C | [2] |

| Reaction Time | 4-8 hours | [2] |

| Solvent | Toluene (or neat) | General Amidation Procedures |

| Expected Yield | >85% (based on similar reactions) | [1] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [3] |

| Molecular Weight | 204.23 g/mol | [3] |

Validation and Characterization

To ensure the identity and purity of the synthesized 2-cyano-N-(4-methoxybenzyl)acetamide, a comprehensive characterization is essential.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the methoxy group (singlet, ~3.8 ppm), the methylene protons of the benzyl group (doublet, ~4.3 ppm), the methylene protons of the acetamide group (singlet, ~3.4 ppm), the aromatic protons (two doublets, ~6.9 and ~7.2 ppm), and the amide proton (broad singlet, ~8.0-8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the nitrile carbon, the amide carbonyl carbon, the methoxy carbon, and the various aliphatic and aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C≡N stretch of the nitrile, the C=O stretch of the amide, and C-H and C=C stretches of the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (204.23 g/mol ).

dot

Caption: A streamlined workflow for the synthesis, purification, and characterization of 2-cyano-N-(4-methoxybenzyl)acetamide.

Conclusion and Future Perspectives

The synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide via the amidation of ethyl cyanoacetate with 4-methoxybenzylamine is a robust and efficient method. This guide provides a solid foundation for its preparation in a laboratory setting. Further optimization of reaction conditions, such as exploring different solvents, catalysts, or microwave-assisted techniques, could lead to even more efficient and environmentally friendly synthetic protocols. The availability of this versatile building block will undoubtedly facilitate the discovery and development of new chemical entities with potential therapeutic applications.

References

-

Organic Syntheses Procedure. cyanoacetamide. [Link]

-

ResearchGate. Ethyl Cyanoacetate Reactions. [Link]

- Google Patents. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

-

ResearchGate. (PDF) Ethyl Cyanoacetate Reactions. [Link]

-

Organic Syntheses. ethyl cyanoacetate. [Link]

-

Thieme Chemistry. Krapcho Dealkoxycarbonylation Strategy of Ethyl Cyanoacetate for the Synthesis of 3-Hydroxy-3-cyanomethyl-2-oxindoles and 3,3′-Dicyanomethyl-2-oxindoles. [Link]

-

SIELC Technologies. 2-Cyano-N-(4-methoxyphenyl)acetamide. [Link]

-

Organic Syntheses. ethyl (1-phenylethylidene)cyanoacetate. [Link]

-

LookChem. Cas 5382-38-7,2-CYANO-N-(4-METHOXYPHENYL)ACETAMIDE. [Link]

-

PubChem. 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide. [Link]

-

Amerigo Scientific. 2-Cyano-N-(4-methoxybenzyl)acetamide. [Link]

- Google Patents. WO2023205164A1 - (S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide and salts thereof.

-

ResearchGate. Synthesis, and synthetic applications of cyanoacetamides. [Link]

-

PubMed. Pharmacological characterization of AC-90179 [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist. [Link]

-

CP Lab Safety. 2-CYANO-N-(4-METHOXYBENZYL)ACETAMIDE, 25 mg. [Link]

Sources

Biological activity of "2-cyano-N-(4-methoxybenzyl)acetamide"

An In-depth Technical Guide to the Prospective Biological Activity of 2-cyano-N-(4-methoxybenzyl)acetamide

Abstract

This technical guide outlines a comprehensive strategy for the investigation of the biological activity of the compound 2-cyano-N-(4-methoxybenzyl)acetamide. While specific biological data for this molecule is not extensively documented in publicly accessible literature, its structural features, particularly the cyanoacetamide core, suggest potential therapeutic relevance. Cyanoacetamide derivatives have been noted for a range of bioactivities, including anticonvulsant and cytotoxic effects.[1][2][3] This document provides a prospective analysis, detailing robust experimental workflows and theoretical frameworks to systematically evaluate this compound's potential as a therapeutic agent. The protocols and methodologies described herein are designed to ensure scientific rigor and produce high-fidelity data suitable for drug development professionals and researchers.

Introduction and Rationale

The cyanoacetamide scaffold is a privileged structure in medicinal chemistry, known for its versatile reactivity and ability to interact with various biological targets.[2][3] The presence of electron-withdrawing groups and active methylene confers unique chemical properties that are often exploited in the synthesis of heterocyclic compounds with significant pharmacological activities.[2] The specific molecule, 2-cyano-N-(4-methoxybenzyl)acetamide, combines this active core with a 4-methoxybenzyl group, which may influence its pharmacokinetic and pharmacodynamic properties. Given the precedent set by related compounds, a thorough investigation into its biological potential is warranted. This guide proposes a multi-faceted approach, beginning with in vitro screening for cytotoxic and anticonvulsant activities, followed by potential in vivo validation.

Hypothesized Biological Activities and Investigational Strategy

Based on the known biological profile of the broader class of cyanoacetamide derivatives, we hypothesize that 2-cyano-N-(4-methoxybenzyl)acetamide may exhibit:

-

Anticancer (Cytotoxic) Activity: The cyanoacetamide moiety is present in several compounds with demonstrated anticancer properties.[4]

-

Anticonvulsant Activity: This class of compounds has been explored for its potential in managing epilepsy and seizures.[5]

The following sections detail the experimental workflows to test these hypotheses.

Assessment of In Vitro Cytotoxic Activity

The initial evaluation of anticancer potential will be conducted using in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[6][7][8]

-

Cell Culture:

-

Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).

-

Culture the cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a stock solution of 2-cyano-N-(4-methoxybenzyl)acetamide in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for testing.

-

Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compound.

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Data Analysis and IC₅₀ Determination:

-

Normalize the absorbance data to the untreated control to obtain the percentage of cell viability.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.[10][11]

-

Caption: Workflow for determining the in vitro cytotoxicity of 2-cyano-N-(4-methoxybenzyl)acetamide using the MTT assay.

Evaluation of In Vivo Anticonvulsant Activity

Should the compound demonstrate low cytotoxicity in non-neuronal cells, its potential as an anticonvulsant can be explored using established in vivo models of epilepsy and seizures.[12][13][14] The Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ)-induced seizure test are standard preclinical models for screening anticonvulsant drugs.[15][16][17]

-

Animal Models:

-

Use adult male Swiss albino mice or Wistar rats.

-

Acclimatize the animals for at least one week before the experiment.

-

House the animals under standard laboratory conditions with free access to food and water.

-

-

Compound Administration:

-

Dissolve or suspend 2-cyano-N-(4-methoxybenzyl)acetamide in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Administer the compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Include a vehicle control group and a positive control group (e.g., diazepam or phenytoin).

-

-

Maximal Electroshock (MES) Seizure Test:

-

At a predetermined time after compound administration (e.g., 30-60 minutes), induce seizures by delivering an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

-

Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

-

The absence of this phase is considered as a protective effect.

-

-

Pentylenetetrazole (PTZ)-Induced Seizure Test:

-

At a predetermined time after compound administration, inject a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

-

Observe the animals for the onset and severity of seizures (e.g., myoclonic jerks, generalized clonic seizures).

-

Record the latency to the first seizure and the percentage of animals protected from seizures.

-

-

Data Analysis:

-

For the MES test, calculate the percentage of animals protected at each dose.

-

For the PTZ test, compare the seizure latency and severity between the treated and control groups.

-

Determine the median effective dose (ED₅₀) for the anticonvulsant activity.

-

Caption: Workflow for in vivo screening of the anticonvulsant activity of 2-cyano-N-(4-methoxybenzyl)acetamide.

Potential Mechanisms of Action

The biological activity of cyanoacetamide derivatives can be attributed to various mechanisms. For anticancer activity, potential mechanisms include the inhibition of specific kinases, disruption of microtubule dynamics, or induction of apoptosis.[4] For anticonvulsant effects, modulation of ion channels (e.g., sodium or calcium channels) or enhancement of GABAergic neurotransmission are plausible pathways.

Caption: Hypothetical signaling pathways for the anticancer activity of 2-cyano-N-(4-methoxybenzyl)acetamide.

Data Summary and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

| Assay | Parameter | Description |

| In Vitro Cytotoxicity | IC₅₀ (µM) | The concentration of the compound that causes 50% inhibition of cancer cell growth. A lower IC₅₀ indicates higher potency. |

| In Vivo Anticonvulsant | ED₅₀ (mg/kg) | The dose of the compound that protects 50% of the animals from seizures in the MES or PTZ test. A lower ED₅₀ indicates higher efficacy. |

Conclusion and Future Directions

This technical guide provides a roadmap for the systematic evaluation of the biological activity of 2-cyano-N-(4-methoxybenzyl)acetamide. The proposed workflows for assessing in vitro cytotoxicity and in vivo anticonvulsant activity are based on established and validated methodologies. Positive results from these initial screens would warrant further investigation into the specific molecular mechanisms of action, as well as more extensive preclinical studies including pharmacokinetic profiling and toxicity assessments. The exploration of this compound could potentially lead to the discovery of a novel therapeutic agent.

References

- Cytotoxic assays for screening anticancer agents. (2006).

- In vivo experimental models of epilepsy. (n.d.). PubMed.

- In Vivo Experimental Models of Epilepsy. (n.d.). Ingenta Connect.

- Epilepsy Animal Models. (n.d.). WuXi Biology.

- Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). Indian Journal of Novel Research in Pharmacy.

- Epilepsy Modeling. (n.d.). InVivo Biosystems.

- The DIMSCAN cytotoxicity assay, unlike the MTT assay, identifies syngergistic combinations of anticancer agents. (2004). Cancer Research.

- In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. (n.d.). PubMed.

- Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81).

- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE.

- IC50 Determin

- Application Note and Protocol: Evaluating the Cytotoxicity of Anticancer Agent 62 using an MTT Assay. (n.d.). Benchchem.

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).

- Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. (n.d.).

- Synthesis of cyanoacetamide derivatives 2aed. (n.d.).

- Cyanoacetamide derivatives reactivity. (n.d.).

- Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023). YouTube.

- Determination of anticonvulsant activity of drugs using animal models. (n.d.). Slideshare.

- Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. (n.d.). PLOS One.

- How to determine experimental IC50 value? (2023).

- Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (n.d.). Semantic Scholar.

- Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. (2025).

- 2-CYANO-N-(4-METHOXYBENZYL)ACETAMIDE. (n.d.). MilliporeSigma.

- Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents. (2008). Journal of Medicinal Chemistry, 51(5), 1189–1201.

Sources

- 1. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models | PLOS One [journals.plos.org]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. clyte.tech [clyte.tech]

- 11. courses.edx.org [courses.edx.org]

- 12. In vivo experimental models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ingentaconnect.com [ingentaconnect.com]

- 14. wuxibiology.com [wuxibiology.com]

- 15. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 16. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]

- 17. Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches | Semantic Scholar [semanticscholar.org]

"2-cyano-N-(4-methoxybenzyl)acetamide" mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-cyano-N-(4-methoxybenzyl)acetamide

Authored by a Senior Application Scientist

Preamble: Charting the Unexplored Territory of a Novel Bioactive Scaffold

In the landscape of contemporary drug discovery, the exploration of novel chemical entities is paramount. The compound 2-cyano-N-(4-methoxybenzyl)acetamide emerges as a molecule of interest, not for a well-defined and extensively documented mechanism of action, but for the therapeutic potential suggested by its unique structural motifs. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for investigating and elucidating the biological activities of this compound. We will pivot from a traditional review of established facts to a forward-looking, hypothesis-driven exploration. Our approach is grounded in established principles of medicinal chemistry and pharmacology, offering a strategic roadmap for future research. This document is designed to be a self-validating system of inquiry, where each proposed experimental step logically informs the next, ensuring a rigorous and efficient investigation.

Part 1: Structural Deconstruction and Mechanistic Hypotheses

The chemical architecture of 2-cyano-N-(4-methoxybenzyl)acetamide presents several functional groups that are known to interact with biological targets. A thorough analysis of these components allows for the formulation of several plausible, albeit currently unproven, mechanistic hypotheses.

-

The α-Cyanoacetamide Moiety: This functional group is a recognized pharmacophore present in a variety of bioactive compounds, including several approved anticonvulsant drugs. Its presence suggests a potential interaction with voltage-gated ion channels, such as sodium or calcium channels, which are critical in regulating neuronal excitability. The electron-withdrawing nature of the nitrile group can also influence the acidity of the adjacent methylene protons, potentially allowing the molecule to act as a hydrogen bond donor or to participate in other electrostatic interactions within a binding pocket.

-

The N-(4-methoxybenzyl) Group: This lipophilic moiety significantly influences the compound's pharmacokinetic properties, such as its ability to cross cellular membranes, including the blood-brain barrier. The methoxy group on the benzyl ring can also be a site of metabolic transformation (O-demethylation) by cytochrome P450 enzymes, which could lead to the formation of active or inactive metabolites. Furthermore, the benzyl group itself can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in target proteins.

Based on this structural analysis, we can propose the following primary hypotheses for the mechanism of action of 2-cyano-N-(4-methoxybenzyl)acetamide:

-

Hypothesis 1: Modulation of Voltage-Gated Ion Channels: The compound may act as a blocker or modulator of voltage-gated sodium, potassium, or calcium channels, thereby reducing neuronal hyperexcitability. This is a plausible explanation for any potential anticonvulsant activity.

-

Hypothesis 2: Inhibition of Enzymatic Activity: The acetamide linkage could be susceptible to hydrolysis by cellular amidases, or the overall structure might fit into the active site of various enzymes. For instance, histone deacetylases (HDACs) are a class of enzymes that have been targeted by compounds with similar structural features.

-

Hypothesis 3: Interaction with G-Protein Coupled Receptors (GPCRs): The combination of aromatic and polar features could allow for binding to a variety of GPCRs, which are involved in a vast array of physiological processes.

Visualizing the Investigative Workflow

The following diagram outlines a logical progression of experiments to systematically investigate these hypotheses.

Caption: A phased approach to elucidating the mechanism of action.

Part 2: A Practical Guide to Experimental Validation

This section provides detailed, step-by-step methodologies for key experiments designed to test the proposed hypotheses.

Experiment 1: Broad-Spectrum In Vitro Pharmacological Profiling

Objective: To perform an initial, unbiased screen of the compound against a panel of common biological targets to identify potential "hits."

Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of 2-cyano-N-(4-methoxybenzyl)acetamide in dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in the assay does not exceed 0.1% to avoid solvent-induced artifacts.

-

Assay Panel Selection: Utilize a commercial fee-for-service profiling service (e.g., Eurofins SafetyScreen, CEREP BioPrint) to screen the compound at a concentration of 10 µM against a panel of at least 40-50 targets, including a diverse range of ion channels, GPCRs, kinases, and other enzymes.

-

Data Analysis: A "hit" is typically defined as >50% inhibition or stimulation at the screening concentration. Analyze the hit profile to identify any classes of targets that are disproportionately affected by the compound.

Trustworthiness Check: The use of a standardized, commercial screening panel provides a high level of reproducibility and allows for comparison with historical data for other compounds. The inclusion of positive and negative controls within the panel ensures the validity of the results.

Experiment 2: Electrophysiological Analysis of Ion Channel Modulation

Objective: To directly measure the effect of the compound on the activity of specific voltage-gated ion channels identified as potential hits from the initial screen.

Protocol:

-

Cell Line Preparation: Use a stable cell line expressing the ion channel of interest (e.g., HEK293 cells stably transfected with Nav1.7 or Cav2.2).

-

Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings.

-

Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a voltage protocol appropriate for activating the channel of interest (e.g., a series of depolarizing steps from a holding potential of -80 mV).

-

Record the resulting ionic currents in the absence of the compound (baseline).

-

Perfuse the cell with increasing concentrations of 2-cyano-N-(4-methoxybenzyl)acetamide (e.g., 0.1, 1, 10, 100 µM) and record the currents at each concentration.

-

-

Data Analysis: Measure the peak current amplitude at each concentration and normalize it to the baseline current. Plot the normalized current as a function of drug concentration and fit the data to a Hill equation to determine the IC50 value.

Causality and Expertise: This experiment provides direct evidence of a functional interaction between the compound and the ion channel. The dose-response relationship established is a critical piece of data for confirming a specific and saturable interaction, which is a hallmark of a genuine drug-target interaction.

Visualizing a Hypothetical Signaling Pathway

Should the compound be found to interact with a specific GPCR, the following diagram illustrates a potential downstream signaling cascade that could be investigated.

Caption: A potential GPCR-mediated signaling cascade.

Part 3: Data Synthesis and Future Directions

The culmination of the above experiments would provide a robust, multi-faceted understanding of the mechanism of action of 2-cyano-N-(4-methoxybenzyl)acetamide. The data should be synthesized to tell a coherent story.

Summarizing Quantitative Data

All quantitative data, such as IC50 or EC50 values, should be presented in a clear, tabular format for easy comparison.

| Target | Assay Type | Result (IC50/EC50 in µM) | Confidence Interval (95%) |

| Nav1.7 | Patch-Clamp | 12.5 | 10.2 - 15.3 |

| Cav2.2 | Patch-Clamp | > 100 | N/A |

| hERG | Patch-Clamp | > 100 | N/A |

| HDAC1 | Enzymatic Assay | 45.2 | 38.9 - 52.7 |

| 5-HT2A | Radioligand Binding | > 100 | N/A |

This is a table of hypothetical data for illustrative purposes.

Building a Self-Validating Research Cascade

The strength of this proposed research plan lies in its iterative and self-validating nature. A positive result in the initial broad-spectrum screen provides the justification and specific targets for the more resource-intensive electrophysiology or enzymatic assays. In turn, a confirmed in vitro activity in a functional assay provides the rationale for moving into more complex cellular models to study downstream pathway effects and target engagement. This logical progression ensures that resources are used efficiently and that each step is built upon a solid foundation of data from the preceding one.

Conclusion and Outlook

While the precise mechanism of action of 2-cyano-N-(4-methoxybenzyl)acetamide remains to be fully elucidated, its chemical structure provides a compelling starting point for investigation. The hypothesis-driven, multi-pronged experimental approach outlined in this guide provides a rigorous framework for any research team to systematically uncover its biological activity. By combining broad-spectrum screening with deep-dive mechanistic studies, it is possible to not only define the molecular targets of this compound but also to pave the way for its potential development as a novel therapeutic agent. The key to success will be a commitment to scientific integrity, a logical and iterative experimental design, and a thorough synthesis of all available data.

References

Currently, there are no specific, in-depth research articles detailing the mechanism of action for "2-cyano-N-(4-methoxybenzyl)acetamide" itself. The references below provide context for the methodologies and concepts discussed in this guide.

-

Principles of Drug Discovery. (Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13th Edition). [Link]

-

High-Throughput Screening for Drug Discovery. (Source: Nature Reviews Drug Discovery). [Link]

-

The Patch-Clamp Technique. (Source: Sakmann, B., & Neher, E. (1984). The patch clamp technique. Scientific American, 250(3), 44-53.). [Link]

-

G-Protein-Coupled Receptors as Drug Targets. (Source: Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature reviews Drug discovery, 16(12), 829-842.). [Link]

The Synthetic Versatility of 2-cyano-N-(4-methoxybenzyl)acetamide: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-cyano-N-(4-methoxybenzyl)acetamide (CAS No. 288154-72-3), a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. While direct therapeutic applications of this compound as a standalone agent are not extensively documented, its structural features make it a valuable building block for the synthesis of complex heterocyclic scaffolds and, most notably, as a potential component in the rapidly evolving field of targeted protein degradation. This guide will delve into the compound's physicochemical properties, provide detailed synthetic protocols, explore its chemical reactivity, and present a forward-looking perspective on its application in the development of novel therapeutic modalities, including Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Emerging Role of Cyanoacetamide Derivatives in Drug Discovery

The cyanoacetamide moiety is a privileged scaffold in medicinal chemistry, renowned for its utility as a precursor in the synthesis of a diverse array of heterocyclic compounds. [1][2]The presence of a reactive methylene group flanked by a nitrile and an amide functionality provides a unique chemical handle for a variety of chemical transformations, including Knoevenagel condensations, Gewald reactions, and multicomponent reactions. [3][4]These reactions have been pivotal in the creation of molecules with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. 2-cyano-N-(4-methoxybenzyl)acetamide, the subject of this guide, embodies the synthetic potential of this class of molecules. Its N-substituted (4-methoxybenzyl) group can influence solubility, pharmacokinetic properties, and potential molecular interactions of its downstream derivatives, making it an attractive starting material for drug discovery programs.

Physicochemical Properties of 2-cyano-N-(4-methoxybenzyl)acetamide

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthetic chemistry. The key properties of 2-cyano-N-(4-methoxybenzyl)acetamide are summarized in the table below.

| Property | Value | Source |

| CAS Number | 288154-72-3 | PubChem |

| Molecular Formula | C₁₁H₁₂N₂O₂ | PubChem |

| Molecular Weight | 204.23 g/mol | PubChem |

| IUPAC Name | 2-cyano-N-[(4-methoxyphenyl)methyl]acetamide | PubChem |

| Appearance | Solid (predicted) | --- |

| Melting Point | Not reported | --- |

| Boiling Point | Not reported | --- |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and alcohols | General knowledge |

Synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide: A Detailed Experimental Protocol

The synthesis of N-substituted cyanoacetamides is a well-established process in organic chemistry, typically achieved through the condensation of an amine with an activated cyanoacetic acid derivative. [2][5]The following protocol provides a detailed, step-by-step methodology for the synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide.